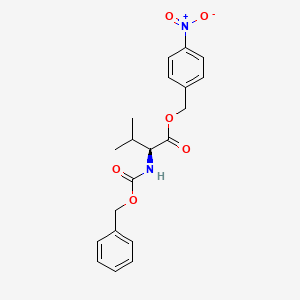
N-(Benzyloxycarbonyl)-L-valine 4-nitrobenzyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(Benzyloxycarbonyl)-L-valine 4-nitrobenzyl ester, also known as Z-L-Val-ONB, is a chemical compound that has been widely used in scientific research. It is a derivative of the amino acid valine, and its unique structure makes it an important tool for studying various biological processes.
科学的研究の応用
N-(Benzyloxycarbonyl)-L-valine 4-nitrobenzyl ester has been used in various scientific research applications, including proteomics, enzymology, and drug discovery. It is commonly used as a substrate for proteases, which are enzymes that break down proteins. By using N-(Benzyloxycarbonyl)-L-valine 4-nitrobenzyl ester as a substrate, researchers can measure the activity of proteases and study their role in biological processes. N-(Benzyloxycarbonyl)-L-valine 4-nitrobenzyl ester has also been used in drug discovery to identify potential inhibitors of proteases.
作用機序
N-(Benzyloxycarbonyl)-L-valine 4-nitrobenzyl ester works by binding to the active site of proteases and undergoing hydrolysis. This results in the release of a fluorescent molecule, which can be detected and measured. The rate of hydrolysis is proportional to the activity of the protease, allowing researchers to quantify the activity of proteases in biological samples.
Biochemical and physiological effects:
N-(Benzyloxycarbonyl)-L-valine 4-nitrobenzyl ester has no known biochemical or physiological effects on its own. It is a non-toxic compound that is used solely as a research tool.
実験室実験の利点と制限
One of the main advantages of N-(Benzyloxycarbonyl)-L-valine 4-nitrobenzyl ester is its specificity for proteases. It is a highly sensitive substrate that can detect even low levels of protease activity. N-(Benzyloxycarbonyl)-L-valine 4-nitrobenzyl ester is also relatively easy to use and does not require specialized equipment. However, there are some limitations to its use. N-(Benzyloxycarbonyl)-L-valine 4-nitrobenzyl ester is not suitable for studying proteases that do not recognize valine as a substrate. It also has limited use in vivo, as it cannot cross cell membranes.
将来の方向性
There are several future directions for the use of N-(Benzyloxycarbonyl)-L-valine 4-nitrobenzyl ester in scientific research. One area of interest is the development of new protease inhibitors for the treatment of diseases such as cancer and Alzheimer's. N-(Benzyloxycarbonyl)-L-valine 4-nitrobenzyl ester can be used to screen potential inhibitors and identify compounds with high specificity and potency. Another area of interest is the study of proteases in complex biological systems, such as microbial communities and the human microbiome. N-(Benzyloxycarbonyl)-L-valine 4-nitrobenzyl ester can be used to measure protease activity in these systems and shed light on their role in health and disease. Overall, N-(Benzyloxycarbonyl)-L-valine 4-nitrobenzyl ester is a valuable tool for studying proteases and has many potential applications in scientific research.
合成法
N-(Benzyloxycarbonyl)-L-valine 4-nitrobenzyl ester can be synthesized through a series of chemical reactions. The first step is the protection of the carboxyl group of valine with a benzyloxycarbonyl (Z) group. This is followed by the esterification of the amino group with 4-nitrobenzyl alcohol to form the final product. The synthesis of N-(Benzyloxycarbonyl)-L-valine 4-nitrobenzyl ester requires expertise in organic chemistry and the use of specialized equipment.
特性
IUPAC Name |
(4-nitrophenyl)methyl (2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O6/c1-14(2)18(21-20(24)28-13-15-6-4-3-5-7-15)19(23)27-12-16-8-10-17(11-9-16)22(25)26/h3-11,14,18H,12-13H2,1-2H3,(H,21,24)/t18-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALMXQZMYLWCKAM-SFHVURJKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OCC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OCC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-ethyl-N-[(3-fluoro-4-methoxyphenyl)methyl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B7680860.png)
![[1-[(5-Methyl-1,2-oxazol-3-yl)amino]-1-oxopropan-2-yl] 1-ethylbenzotriazole-5-carboxylate](/img/structure/B7680873.png)
![N-(6-amino-1-benzyl-2,4-dioxopyrimidin-5-yl)-N-methyl-2-[methyl-[(4-methylsulfanylphenyl)methyl]amino]acetamide](/img/structure/B7680875.png)
![2-[4-(8-Methyl-[1,3]dioxolo[4,5-g]quinolin-6-yl)phenoxy]acetamide;hydrochloride](/img/structure/B7680890.png)
![N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(3-phenyl-4-prop-2-enyl-5-sulfanylidene-1,2,4-triazol-1-yl)oxan-3-yl]acetamide](/img/structure/B7680893.png)
![N'-[2-[[5-(2-chlorophenyl)-4-cyclopentyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]-4-fluorobenzohydrazide](/img/structure/B7680895.png)

![8-[(4-Chlorophenyl)sulfanylmethyl]quinoline](/img/structure/B7680915.png)
![[2-(5-Chloro-2-cyanoanilino)-2-oxoethyl] 2-naphthalen-2-ylsulfanylacetate](/img/structure/B7680925.png)
![N-(3,5-dichloropyridin-2-yl)-2-[[5-(2-methoxy-5-methylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B7680931.png)
![[2-(3-Acetylanilino)-2-oxoethyl] 5-methylpyrazine-2-carboxylate](/img/structure/B7680932.png)
![3-(2-fluorophenyl)-1-(3-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B7680939.png)
![methyl 2-[[2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)oxyacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B7680949.png)
![4-[(4-tert-butylphenoxy)methyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide](/img/structure/B7680952.png)